1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminophenyl)-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKKYVAWUMMSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654293 | |

| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517918-82-0 | |

| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and illuminate its primary application as a strategic building block in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction & Strategic Significance

The imidazolidin-2-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its rigid, five-membered ring structure often provides an optimal framework for orienting functional groups for potent and selective interaction with biological targets.

This compound (CAS No. 517918-82-0) has emerged as a particularly important derivative.[1] Its significance lies not in its own inherent biological activity, but in its role as a versatile intermediate and building block, especially within the rapidly advancing field of Targeted Protein Degradation (TPD). Commercial suppliers classify it as a "Protein Degrader Building Block," highlighting its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The molecule's structure features a stable cyclic urea core, a methyl group at the N3 position, and a crucial primary aromatic amine on a phenyl ring at the N1 position. This amine serves as a key chemical handle for covalently linking the imidazolidinone moiety to other molecular fragments, making it an indispensable tool for drug discovery programs.

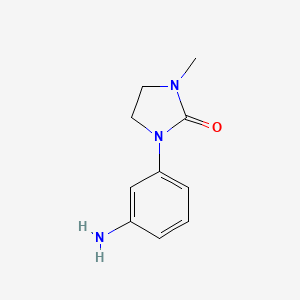

Caption: Chemical structure of this compound.

Physicochemical & Spectroscopic Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Core Properties

The key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 517918-82-0 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| InChIKey | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CN1CCN(C1=O)C2=CC=CC(=C2)N | [3] |

| Typical Purity | ≥98% | [1] |

| Physical Form | Solid | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Region (approx. 6.5-7.5 ppm): Four protons on the aminophenyl ring will appear as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene ring.

-

Imidazolidinone Ring (approx. 3.0-4.0 ppm): Two sets of triplets corresponding to the two methylene (-CH₂-) groups in the cyclic urea core.

-

Amine Protons (approx. 3.5-5.0 ppm): A broad singlet for the two -NH₂ protons, which may exchange with D₂O.

-

N-Methyl Group (approx. 2.8-3.0 ppm): A sharp singlet integrating to three protons for the -CH₃ group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide a clear fingerprint:

-

Carbonyl Carbon (approx. 155-160 ppm): A single peak for the urea C=O.

-

Aromatic Carbons (approx. 110-150 ppm): Six distinct signals for the carbons of the phenyl ring.

-

Imidazolidinone Carbons (approx. 40-55 ppm): Two signals for the methylene carbons of the five-membered ring.

-

N-Methyl Carbon (approx. 30-35 ppm): A single signal for the methyl carbon.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula via the exact mass of the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional layer of identification.[3]

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 192.11315 | 141.5 |

| [M+Na]⁺ | 214.09509 | 150.0 |

| [M+K]⁺ | 230.06903 | 146.8 |

| [M-H]⁻ | 190.09859 | 145.5 |

| Data sourced from PubChemLite prediction.[3] |

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands:

-

N-H Stretching (approx. 3350-3450 cm⁻¹): Two distinct bands for the primary amine.

-

C-H Stretching (approx. 2850-3100 cm⁻¹): For aliphatic and aromatic C-H bonds.

-

C=O Stretching (approx. 1680-1700 cm⁻¹): A strong absorption for the cyclic urea carbonyl group.

-

N-H Bending (approx. 1600-1650 cm⁻¹): Overlapping with aromatic C=C stretching.

-

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming the imidazolidin-2-one core. A logical and modern approach is based on the acid-catalyzed intramolecular cyclization of a suitably substituted urea precursor.

Retrosynthetic Analysis and Proposed Route

A plausible retrosynthetic pathway involves disconnecting the final product into manageable precursors. The synthesis hinges on forming the imidazolidinone ring and ensuring the correct substitution pattern on the aromatic ring.

Caption: Retrosynthetic analysis for the target molecule.

This analysis leads to a robust forward synthesis starting from commercially available materials. The key steps are urea formation, acid-catalyzed cyclization to form the imidazolidinone ring, and a final reduction of the nitro group to the target amine.

Experimental Protocol (Exemplar)

This protocol is a representative methodology based on published procedures for similar structures, such as those described by Baklanov et al.[5][6] It is designed to be self-validating, with clear endpoints for each stage.

Workflow Overview

Caption: Synthetic workflow from starting materials to the final product.

Step 1: Synthesis of N-(2,2-Dimethoxyethyl)-N-methyl-N'-(3-nitrophenyl)urea

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-(2,2-dimethoxyethyl)methylamine (1.0 eq.) and anhydrous benzene or toluene (approx. 0.5 M).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of 3-nitrophenyl isocyanate (1.0 eq.) in the same solvent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality: The dropwise addition at low temperature is critical to control the exothermic reaction between the amine and the highly reactive isocyanate, preventing side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting solid or oil is the crude urea precursor, which is often of sufficient purity to proceed to the next step.

Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one

-

Reaction Setup: Dissolve the crude urea precursor from Step 1 in toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add trifluoroacetic acid (TFA, approx. 0.2 eq.) to the solution.

-

Causality: TFA acts as a strong acid catalyst. It protonates one of the acetal methoxy groups, which then eliminates as methanol. This generates a reactive oxocarbenium ion, which is attacked by the urea nitrogen to initiate cyclization.

-

-

Cyclization: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature, wash with saturated sodium bicarbonate solution to neutralize the TFA, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Catalytic Hydrogenation (Preferred Method): Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate. Add palladium on carbon (10% Pd/C, 5-10 mol%).

-

Reduction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Causality: Palladium on carbon is a highly efficient and clean catalyst for the reduction of aromatic nitro groups to primary amines using molecular hydrogen. The reaction is typically high-yielding with minimal byproducts.

-

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product. If necessary, further purification can be achieved by recrystallization or chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by its primary aromatic amine. This functional group is a versatile nucleophile and a cornerstone of its utility in synthesis.

-

Amide Bond Formation: The amine readily reacts with activated carboxylic acids (e.g., acid chlorides, acyl-imidazoles) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC) to form stable amide bonds. This is the most common reaction used to attach this fragment to linkers in PROTAC synthesis.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary amines.

-

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides.

-

Diazotization: The amine can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions, although this is less common in its intended applications.

The imidazolidin-2-one ring is generally stable to a wide range of reaction conditions used to modify the aminophenyl group.

Applications in Drug Development

The primary and most compelling application for this molecule is as a key structural component in the design of bifunctional targeted protein degraders.

Building Block for PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.

This compound often serves as, or is part of, the E3 ligase ligand moiety. The aminophenyl group provides the ideal attachment point for elaboration into the linker, which is a critical determinant of a PROTAC's efficacy.

Caption: Role of the title compound in a generic PROTAC structure.

Safety, Handling, and Storage

As a fine chemical intended for research, proper safety protocols are mandatory. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, we can infer necessary precautions from closely related structures like 1,3-Dimethyl-2-imidazolidinone (DMI) and general principles of chemical safety.[7][8][9]

| Hazard Class (Anticipated) | Recommended Precaution | Source (Analogy) |

| Serious Eye Damage/Irritation | Wear safety glasses with side shields or goggles. | [7][9] |

| Skin Irritation / Harmful if Absorbed | Wear nitrile or other appropriate chemical-resistant gloves. Use a lab coat. | [7] |

| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling. | [7] |

| Reproductive Toxicity (Suspected) | Avoid exposure, especially for individuals of childbearing potential. Handle in a well-ventilated area or chemical fume hood. | [9] |

| Combustibility | Keep away from heat, sparks, and open flames. Store in a cool, dry place. | [8] |

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect the reactive amine from slow oxidation.[8]

-

Disclaimer: This information is based on analogous compounds. Researchers must perform a specific risk assessment before handling this compound and consult the supplier-specific SDS if available.

Conclusion

This compound is more than just a heterocyclic molecule; it is a strategic enabler in the field of chemical biology and drug discovery. Its well-defined structure, predictable reactivity centered on a versatile primary amine, and its stability make it an exceptionally valuable building block. Its primary role in the synthesis of targeted protein degraders places it at the forefront of innovative therapeutic design, offering researchers a reliable and effective tool for constructing complex, biologically active molecules.

References

- Title: this compound, min 98%, 250 mg. Source: CP Lab Safety. URL:[Link]

- Title: 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. Source: PubChem. URL:[Link]

- Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: MDPI. URL:[Link]

- Title: this compound. Source: PubChemLite. URL:[Link]

- Title: 1-(3-aminophenyl)imidazolidin-2-one. Source: PubChemLite. URL:[Link]

- Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: National Institutes of Health (PMC). URL:[Link]

- Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Source: MDPI. URL:[Link]

- Title: Imidazolidinone synthesis. Source: Organic Chemistry Portal. URL:[Link]

- Title: Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Source: Carl ROTH. URL:[Link]

- Title: 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA).

- Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Source: MDPI. URL:[Link]

- Title: Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives.

- Title: (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Source: MDPI. URL:[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-Aminophenyl)imidazolidin-2-one AldrichCPR 938459-14-4 [sigmaaldrich.com]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity [mdpi.com]

- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

A Technical Guide to the Molecular Structure and Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Abstract

This technical guide provides a comprehensive examination of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic compound featuring the versatile imidazolidin-2-one scaffold. While specific literature on this exact molecule is limited, this document leverages established principles of organic chemistry and extensive data on analogous structures to present a detailed analysis for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a thorough structural elucidation based on predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), a robust, step-by-step synthetic protocol with mechanistic insights, and a discussion of its potential applications in medicinal chemistry. All technical claims are supported by authoritative references, and key processes are visualized through diagrams to ensure clarity and reproducibility.

Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

The imidazolidin-2-one core is a privileged scaffold in modern drug discovery, forming the structural basis of numerous FDA-approved drugs.[1][2] This five-membered cyclic urea is recognized for its metabolic stability and its ability to serve as a rigid framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][3] The subject of this guide, this compound, combines this valuable core with a 3-aminophenyl substituent. The primary amine on the phenyl ring is a critical functional group, serving as a versatile synthetic handle for further derivatization and as a potential key interaction point (e.g., hydrogen bond donor) with therapeutic targets like protein kinases.

Physicochemical Properties and Structural Features

This compound is a solid, typically a white to off-white powder or crystalline material, at room temperature.[4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 517918-82-0 | [4] |

| Molecular Formula | C₁₀H₁₃N₃O | [4][5] |

| Molecular Weight | 191.23 g/mol | [4] |

| InChIKey | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.4 | [5] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptor Count | 2 (from C=O and -NH₂) | Calculated |

The molecule's structure consists of a central imidazolidin-2-one ring. The nitrogen at position 1 (N1) is substituted with a 3-aminophenyl group, and the nitrogen at position 3 (N3) is substituted with a methyl group. This specific arrangement dictates the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Proposed Synthesis and Mechanistic Rationale

Overall Reaction: Step 1: Urea Formation N-methylethylenediamine + 1-isocyanato-3-nitrobenzene → 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea Step 2: Intramolecular Cyclization & Nitro Reduction 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea → 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one → this compound

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea

-

To a stirred solution of N-methylethylenediamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 1-isocyanato-3-nitrobenzene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure. The resulting crude urea intermediate is often of sufficient purity to be carried forward without further purification.

Causality: The isocyanate group is highly electrophilic and reacts readily with the primary amine of N-methylethylenediamine, which is more nucleophilic and less sterically hindered than the secondary amine. Performing the reaction at 0 °C controls the initial exotherm.

Step 2: Synthesis of this compound

-

Dissolve the crude urea intermediate from Step 1 in a suitable solvent such as toluene.

-

Add a carbonylating agent like triphosgene (0.4 eq.) or 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.).

-

Heat the mixture to reflux (approx. 110 °C for toluene) for 12-18 hours. The intramolecular cyclization occurs as the secondary amine displaces a leaving group generated from the reaction of the urea's N-H with the carbonylating agent.

-

After cyclization to form 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one, cool the reaction mixture.

-

For the reduction of the nitro group, a standard catalytic hydrogenation is employed. Add Palladium on carbon (10 mol%) to the reaction mixture (or to the isolated nitro-intermediate dissolved in methanol or ethanol).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Causality: CDI or triphosgene are effective and safe phosgene equivalents used to facilitate the cyclization of the urea into the stable imidazolidin-2-one ring.[8] Catalytic hydrogenation is a clean and efficient method for the selective reduction of an aromatic nitro group to a primary amine without affecting the urea carbonyl.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the compound's known structure and data from analogous molecules.[9][10][11]

Predicted Proton NMR (¹H NMR) Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~ 7.10 | t | J = 8.0 | 1H | Aromatic C4'-H |

| H-b, H-c, H-d | ~ 6.60 - 6.90 | m | - | 3H | Aromatic C2', C5', C6'-H |

| H-e | ~ 3.65 (broad s) | s (br) | - | 2H | -NH₂ |

| H-f | ~ 3.75 | t | J = 7.5 | 2H | -N-CH₂- (imidazolidinone ring) |

| H-g | ~ 3.40 | t | J = 7.5 | 2H | -N(Me)-CH₂- (imidazolidinone ring) |

| H-h | ~ 2.85 | s | - | 3H | N-CH₃ |

Rationale: The aromatic protons will appear in the typical aromatic region, with the proton at C4' being a triplet due to coupling with its two ortho neighbors. The protons on the imidazolidinone ring form an A₂B₂ system, appearing as two triplets. The methyl group, being a singlet, will be found further downfield than a typical alkane methyl due to the deshielding effect of the adjacent nitrogen atom. The amine protons often appear as a broad singlet.

Predicted Carbon-13 NMR (¹³C NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~ 162.5 | C=O (Urea carbonyl) |

| C-2' | ~ 147.0 | C-NH₂ (Aromatic) |

| C-3' | ~ 141.0 | C-N (Aromatic, ipso) |

| C-4' | ~ 129.5 | C-H (Aromatic) |

| C-5', C-6', C-1' | ~ 110.0 - 118.0 | C-H (Aromatic) |

| C-7 | ~ 48.5 | -N-CH₂- (imidazolidinone ring) |

| C-8 | ~ 45.0 | -N(Me)-CH₂- (imidazolidinone ring) |

| C-9 | ~ 31.0 | N-CH₃ |

Rationale: The carbonyl carbon of the cyclic urea is the most deshielded, appearing significantly downfield.[8] Aromatic carbons attached to nitrogen (C-NH₂ and C-N) are also downfield, while the remaining aromatic carbons appear in the 110-130 ppm range. The aliphatic carbons of the ring and the methyl group are found in the upfield region.

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Stretch (aromatic) | C₆H₄ |

| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₂-, -CH₃ |

| ~ 1680 | C=O Stretch (strong) | Cyclic Urea |

| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

Rationale: The IR spectrum will be dominated by a strong carbonyl absorption around 1680 cm⁻¹. The primary amine will show characteristic N-H stretching bands as a doublet in the 3300-3450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

-

Method : Electrospray Ionization (ESI+)

-

Expected [M+H]⁺ : m/z 192.1131

-

Key Fragmentation Patterns : A primary fragmentation would likely be the loss of the methyl isocyanate radical (CH₃NCO) from the ring or cleavage within the imidazolidinone ring.

Applications and Future Directions

The structural motifs within this compound suggest significant potential in drug discovery.

-

Kinase Inhibitor Scaffolding : The aminophenyl group is a common feature in many ATP-competitive kinase inhibitors, where the amine can form a crucial hydrogen bond with the hinge region of the kinase domain. The imidazolidinone core serves to position this group optimally.

-

Synthetic Intermediate : The primary amine is a versatile functional group that allows for the straightforward synthesis of a library of derivatives via reactions such as acylation, sulfonylation, or reductive amination. This enables extensive Structure-Activity Relationship (SAR) studies.

Diagram of a Hypothetical Drug Discovery Workflow

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 517918-82-0 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Imidazolidinone synthesis [organic-chemistry.org]

- 8. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Prospective Analysis for Drug Discovery

Disclaimer: Direct, peer-reviewed scientific literature and validated experimental data for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, specifically associated with CAS number 938459-14-4, are notably scarce. This guide is constructed as a prospective analysis based on established chemical principles, data from suppliers, and published research on analogous structures. The protocols and applications described herein are illustrative and require experimental validation.

Introduction: Unveiling a Potential Building Block

This compound is a heterocyclic compound featuring a core imidazolidin-2-one scaffold. This structure is a cyclic urea derivative and is present in numerous biologically active compounds and FDA-approved drugs.[1] The molecule's key features for researchers are the N-aryl substitution on the imidazolidinone ring and the presence of a primary aromatic amine (aniline) moiety. This primary amine serves as a crucial chemical handle for further synthetic modifications, making the compound a potentially valuable building block in medicinal chemistry and drug discovery. While specific applications for this exact molecule are not documented in peer-reviewed literature, its structural motifs suggest a likely utility in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. It is essential to note that purity and detailed analytical data are often not provided by these sources, and independent verification is strongly recommended.

| Property | Value | Source |

| CAS Number | 938459-14-4 (Note: Discrepancies exist in public databases) | [2] |

| Molecular Formula | C₁₀H₁₃N₃O | Supplier Data |

| Molecular Weight | 191.23 g/mol | Supplier Data |

| Physical Form | Solid | |

| Purity | Typically offered at ≥95% | |

| Storage | Recommended storage in a dark, inert atmosphere at room temperature or refrigerated. |

Proposed Synthesis Protocol: A Mechanistic Approach

While a specific, validated synthesis for this compound is not published, a plausible and efficient route can be designed based on well-established methods for the synthesis of N-aryl cyclic ureas. The following protocol is a representative example, drawing from methodologies for similar structures.[3][4][5]

The proposed synthesis involves a two-step process: initial formation of a substituted urea from 3-nitroaniline, followed by cyclization and subsequent reduction of the nitro group.

Diagram of Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Chloroethyl)-N'-methyl-N'-(3-nitrophenyl)urea

-

Rationale: This step constructs the linear urea precursor. 3-Nitroaniline is used as the starting material to avoid side reactions with the more reactive amino group during the initial coupling. The nitro group can be cleanly reduced in the final step.

-

To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add triethylamine (1.2 eq).

-

Slowly add a solution of N-(2-chloroethyl)-N-methylcarbamoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one

-

Rationale: An intramolecular Williamson ether-like reaction (N-alkylation) is induced by a strong, non-nucleophilic base to form the five-membered ring. Sodium hydride is a common choice for this transformation.

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Step 3: Synthesis of this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to a primary amine.

-

Dissolve the product from Step 2 (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product. Further purification by chromatography may be performed if necessary.

Potential Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The presence of a reactive primary amine on an otherwise stable heterocyclic core makes this compound an attractive starting point for creating more complex molecules. One of the most exciting potential applications is in the field of Targeted Protein Degradation (TPD) , particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[6] They consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[6]

The primary amine of this compound can serve as an attachment point for the linker, which is then connected to a ligand for a protein of interest. The imidazolidinone core itself could potentially be part of a novel E3 ligase ligand or a scaffold that imparts favorable physicochemical properties.

Conceptual Workflow for PROTAC Synthesis

Caption: Conceptual workflow for utilizing the title compound in PROTAC synthesis.

Conclusion and Future Outlook

While this compound is currently a compound with limited characterization, its chemical structure holds significant potential for researchers in drug discovery. The combination of a stable, drug-like imidazolidin-2-one core and a synthetically versatile primary amine makes it an intriguing building block. The prospective application in targeted protein degradation highlights a modern and powerful strategy where such molecules can be pivotal. Future work should focus on the experimental validation of synthetic routes, thorough analytical characterization, and the exploration of its utility in the synthesis of novel bifunctional molecules. For scientists and drug development professionals, this compound represents an opportunity to innovate at the frontier of medicinal chemistry.

References

- Some known drugs possessing imidazolidin-2-one moiety. - ResearchGate.

- Synthesis of imidazolidinone derivative. | Download Scientific Diagram - ResearchGate.

- Imidazolidinone - Wikipedia.

- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - Bentham Science Publisher.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH.

- Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald- - SciSpace.

- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.

- Synthesis and characterization of novel N-acyl cyclic urea derivatives - arkat usa.

- Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.

- Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed.

- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Publications.

- Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC - NIH.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central.

- (PDF) Pioneering protein degradation for agricultural applications - ResearchGate.

- Degradation of proteins by PROTACs and other strategies - PMC - PubMed Central.

- CN108601764A - Compounds and methods for enhanced degradation of target proteins - Google Patents.

- Protein-Targeted Degradation Agents Based on Natural Products - PMC - NIH.

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Aminophenyl)imidazolidin-2-one AldrichCPR 938459-14-4 [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Core Building Block for Targeted Protein Degradation

Introduction

In the evolving landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution is the field of Targeted Protein Degradation (TPD), which utilizes bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's own machinery for protein disposal.[1] Central to the synthesis of these sophisticated therapeutic agents are versatile chemical building blocks that enable the assembly of the final complex structure. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is one such pivotal scaffold, serving as a foundational component for the development of novel therapeutics.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, and its critical role as a precursor in the construction of PROTACs, thereby offering a comprehensive resource for its application in pioneering new medicines.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 517918-82-0 | [2] |

| Molecular Formula | C₁₀H₁₃N₃O | [3] |

| Molecular Weight | 191.23 g/mol | [2] |

| Physical Form | White to off-white powder or crystals | [2] |

| Synonym(s) | 1-(3-aminophenyl)-3-methyl-2-imidazolidinone | [2] |

Synthesis and Characterization: A Proposed Pathway

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea

-

To a stirred solution of N-methylethane-1,2-diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 1-isocyanato-3-nitrobenzene (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude urea intermediate, which can be used in the next step without further purification.

-

Expertise & Causality : This is a standard urea formation reaction. N-methylethane-1,2-diamine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. Triethylamine is used as a base to neutralize the resulting ammonium salt and drive the reaction to completion. The reaction is initiated at 0 °C to control the initial exothermic reaction.

Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one

-

Dissolve the crude urea intermediate from Step 1 in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure nitro-substituted imidazolidinone.

-

Expertise & Causality : CDI is a safe and effective phosgene equivalent used for intramolecular cyclization to form the five-membered imidazolidinone ring.[4] The reaction proceeds via the activation of the terminal primary amine by CDI, followed by an intramolecular nucleophilic attack by the secondary amine, eliminating imidazole and carbon dioxide to form the stable cyclic urea. Heat is applied to overcome the activation energy for the cyclization.

Step 3: Synthesis of this compound

-

Dissolve the purified 1-(3-nitrophenyl)-3-methylimidazolidin-2-one from Step 2 in ethanol or methanol.

-

Add Palladium on carbon (10% w/w, catalytic amount) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reduction by TLC, observing the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Expertise & Causality : Catalytic hydrogenation using Palladium on carbon is a standard, clean, and efficient method for the reduction of an aromatic nitro group to an amine.[5][6] The reaction is typically high-yielding with water as the only byproduct. An alternative, such as using tin(II) chloride in acidic medium, can also be employed if catalytic hydrogenation is not feasible.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Method | Expected Results / Parameters |

| ¹H NMR | Aromatic protons (m, ~6.5-7.5 ppm), imidazolidinone CH₂ protons (t, ~3.4-3.8 ppm), N-CH₃ protons (s, ~2.8-3.0 ppm), and NH₂ protons (br s, ~3.5-5.0 ppm). The exact shifts and coupling constants would require experimental determination.[7] |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), carbonyl carbon (~160-170 ppm), imidazolidinone CH₂ carbons (~40-50 ppm), and N-CH₃ carbon (~30-35 ppm). |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.11.[3] |

| RP-HPLC | A single major peak indicating >95% purity. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection around 254 nm.[8] |

Core Application in Drug Development: The PROTAC Revolution

The primary value of this compound lies in its application as a building block for PROTACs.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that do not inhibit a target protein but instead tag it for destruction.[9] They achieve this by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[10] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[11] The PROTAC molecule is then released and can catalyze further degradation cycles.[9]

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Role of this compound

The structure of this compound is strategically designed for incorporation into PROTACs. The key feature is the 3-aminophenyl group . The primary amine (-NH₂) serves as a versatile chemical handle. It allows for the covalent attachment of a linker through standard amide bond formation or other coupling chemistries. This linker, in turn, is connected to a "warhead"—a ligand that specifically binds to the disease-causing protein of interest.

While the imidazolidinone moiety itself is not a canonical ligand for the most commonly used E3 ligases like VHL or Cereblon, it serves as a rigid and synthetically tractable scaffold.[12][13] The true power of this building block lies in its potential for creating novel E3 ligase ligands or for being part of a larger pharmacophore that engages an E3 ligase. The field is actively seeking to expand the repertoire of E3 ligases that can be hijacked for TPD, and scaffolds like this are essential starting points for such discovery efforts.[14]

Caption: General structure of a PROTAC featuring our molecule of interest.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the next generation of therapeutics. Its well-defined structure, featuring a reactive handle for linker attachment and a stable core, makes it an invaluable asset for researchers engaged in the synthesis of PROTACs. By understanding its synthesis and its strategic role in the architecture of protein degraders, scientists can better leverage this molecule to explore new biological targets and develop potent, selective, and catalytically active drugs. As the field of targeted protein degradation continues to expand, the importance of foundational building blocks like this compound will only continue to grow, paving the way for novel treatments for a host of challenging diseases.

References

- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.

- Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

- Fawkes, M., & Turega, M. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.

- Wikipedia. (n.d.). Proteolysis targeting chimera.

- Gadd, M. S., et al. (2017). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate.

- Zhao, L., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.

- de la Torre, V. G., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.

- Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.

- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed Central.

- Liu, Y., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PubMed Central.

- PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one.

- PubChem. (n.d.). 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one.

- Alcaide, B., et al. (1998). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.

- PubChemLite. (n.d.). This compound.

- Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor.org.

Sources

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. impactfactor.org [impactfactor.org]

- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Emerging Interest

1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a stable urea moiety within a five-membered ring, and a methyl group, offers a unique combination of properties for chemical elaboration. This guide aims to provide a comprehensive overview of its known physical and chemical characteristics, alongside predictive insights and practical protocols for its handling and analysis. As a Senior Application Scientist, the focus here is not merely on data presentation but on contextualizing this information for practical application in a research and development setting.

Section 1: Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section delineates the key identifiers and structural features of this compound.

Nomenclature and Identification

-

Systematic IUPAC Name: this compound

-

Synonym(s): 1-(3-aminophenyl)-3-methyl-2-imidazolidinone

-

CAS Number: 517918-82-0[1]

Structural Representation

The molecule's three-dimensional conformation and electronic distribution are critical to its reactivity and intermolecular interactions.

Figure 1: 2D Chemical Structure of this compound.

Section 2: Physicochemical Profile

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source(s) |

| Physical Form | White to off-white powder or crystals | |

| Purity | ≥98% | [1] |

| Storage Temperature | Refrigerator | |

| Shipping Temperature | Room Temperature | |

| Monoisotopic Mass | 191.10587 Da | [3] |

| Predicted XlogP | 0.4 - 0.6 | [2][3] |

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity. While experimental spectra for this specific compound are not widely published, the following section outlines the expected spectral characteristics and provides a general protocol for its analysis.

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 6.0-7.5 ppm), the methylene protons of the imidazolidinone ring (δ 3.0-4.0 ppm), the methyl protons (a singlet around δ 2.5-3.0 ppm), and a broad singlet for the amine protons which will be solvent-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum should reveal a carbonyl carbon signal (δ 170-180 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons (δ 40-50 ppm), and a methyl carbon (δ 30-35 ppm).

-

Mass Spectrometry (MS): The primary ion in a high-resolution mass spectrum under positive ionization mode would be the [M+H]⁺ ion at m/z 192.11315.[3] Other potential adducts include [M+Na]⁺ at m/z 214.09509 and [M+K]⁺ at m/z 230.06903.[3]

Recommended Analytical Workflow

Figure 2: A typical workflow for the analytical characterization of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute as necessary with the mobile phase.

Section 4: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a compound are crucial for its utility as a chemical intermediate.

Synthetic Strategies

The synthesis of imidazolidin-2-ones can be achieved through various methods, often involving the cyclization of a diamine with a carbonyl source.[4][5] A plausible route for this compound would involve the reaction of N-(3-aminophenyl)-N'-methylethylenediamine with a reagent like phosgene, triphosgene, or carbonyldiimidazole (CDI).

Key Chemical Reactivity

-

The Aryl Amine: The primary amine on the phenyl ring is a versatile functional group. It can undergo a wide range of reactions including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or coupling reactions.

-

-

The Imidazolidinone Core: The urea moiety is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Section 5: Applications in Research and Development

The structural motifs present in this compound make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of drug discovery.

-

Scaffold for Library Synthesis: The reactive primary amine allows for the facile introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

-

Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues.[1]

-

Bioisostere for Other Functional Groups: The cyclic urea can act as a bioisosteric replacement for other groups in known bioactive molecules to modulate properties such as solubility, metabolic stability, and target binding.

Section 6: Safety and Handling

Adherence to proper safety protocols is paramount when working with any chemical substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, and consider storing under an inert atmosphere as some related compounds are air-sensitive.

Section 7: Conclusion and Future Outlook

This compound represents a valuable, yet under-characterized, chemical tool. Its combination of a reactive handle and a stable heterocyclic core positions it as a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into its physical properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.

References

- This compound.

- 1-(3-Aminophenyl)-3-ethylimidazolidin-2-one. PubChem. [Link]

- This compound, min 98%, 250 mg. CP Lab Safety. [Link]

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

- 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. PubChem. [Link]

- This compound. PubChemLite. [Link]

- 1-(3-aminophenyl)imidazolidin-2-one. PubChemLite. [Link]

- Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]

- Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

- Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton.

- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

- Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.

- 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA).

- Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one | C10H13N3O | CID 47003316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. Imidazolidinone synthesis [organic-chemistry.org]

- 5. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]

1-(3-Aminophenyl)-3-methylimidazolidin-2-one solubility data

An In-Depth Technical Guide for the Solubility Characterization of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among these, aqueous and solvent solubility are paramount, as they directly influence bioavailability, manufacturability, and the ultimate therapeutic efficacy of the drug product. This guide provides a comprehensive framework for the systematic determination of solubility for the compound This compound (CAS: 517918-82-0). While specific experimental solubility data for this molecule is not extensively published, this document, written for researchers, scientists, and drug development professionals, outlines the authoritative methodologies, theoretical underpinnings, and practical considerations required to generate robust and reliable solubility profiles. We will focus on the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to ensure the highest degree of scientific integrity.

Introduction: The Centrality of Solubility in Drug Development

This compound is a small molecule with the following core characteristics[1][2]:

| Property | Value |

| CAS Number | 517918-82-0 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Physical Form | White to off-white powder or crystals[2] |

| Purity (Typical) | ≥98% |

| Synonym | 1-(3-aminophenyl)-3-methyl-2-imidazolidinone[2] |

For any API to be absorbed and exert a therapeutic effect, it must first be in solution.[3] Poor solubility is a persistent and significant challenge in pharmaceutical development, often leading to high attrition rates for promising drug candidates.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides regulatory decisions, including the potential for biowaivers.[4][5] An API is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[5][6] Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a foundational requirement for its progression as a drug candidate.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature and pressure.[7] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous medium.[4] While useful for high-throughput screening in early discovery, kinetic methods can significantly overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[4]

For formal drug development and regulatory submission, thermodynamic solubility is the required metric . This guide is exclusively focused on its accurate determination.

Strategic Solvent Selection for Comprehensive Profiling

A robust solubility profile requires testing in a variety of pharmaceutically relevant media. The selection process should be logical and tiered.

Aqueous Media for Biopharmaceutical Relevance

The World Health Organization (WHO) and other regulatory bodies mandate determining the pH-solubility profile to simulate the transit through the gastrointestinal tract.[5]

-

pH 1.2: Simulates stomach acid (e.g., 0.1 N HCl).[5]

-

pH 4.5: Represents the upper intestine (e.g., acetate buffer).[5]

-

pH 6.8: Simulates the lower intestine (e.g., phosphate buffer).[5]

Given the aminophenyl group, this compound is expected to be a weak base, and its solubility will likely be pH-dependent. Therefore, characterizing its solubility across this pH range is essential.

Common Pharmaceutical Solvents

Solubility in common organic solvents is vital for developing manufacturing processes and certain formulation types (e.g., topical, parenteral). Solvent choice should be guided by the ICH Q3C guidelines, which classify solvents based on their toxicity risk.[9][10]

| Class | Risk | Example Solvents | Rationale for Testing |

| Class 3 | Low Toxic Potential | Ethanol, Acetone, Isopropyl Alcohol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Preferred for use in manufacturing due to low toxicity. Data is critical for process chemistry and formulation.[9][10] |

| Class 2 | To Be Limited | Acetonitrile, Dichloromethane, Methanol, Toluene | Use in manufacturing is restricted. Data may be needed for specific synthetic steps or specialized formulations.[9][10] |

| Class 1 | To Be Avoided | Benzene, Carbon Tetrachloride | Should not be used in production due to high toxicity. Not typically included in solubility screens.[9][10] |

The following diagram outlines the decision-making process for solvent selection.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 517918-82-0 [sigmaaldrich.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Stability of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

A Senior Application Scientist's Perspective on Forced Degradation and Stability-Indicating Method Development

Disclaimer: Specific stability data for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is not extensively available in the public domain. This guide is a scientifically-grounded framework based on the known reactivity of its core functional groups—an aromatic amine, a cyclic urea (imidazolidinone), and a substituted phenyl ring. The protocols and degradation pathways described herein are predictive and serve as a robust starting point for experimental investigation.

Introduction

This compound is a molecule of interest in pharmaceutical research and development, valued for its unique structural motifs. Understanding its stability profile is a critical prerequisite for its advancement as a potential drug candidate or a key intermediate. The purpose of this technical guide is to provide a comprehensive strategy for elucidating the intrinsic stability of this compound through forced degradation studies. As Senior Application Scientists, we emphasize not just the 'what' but the 'why'—providing a rationale for experimental design that ensures the development of a truly robust, stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical Properties and Structural Features Influencing Stability

The stability of this compound is dictated by the interplay of its constituent parts:

-

Imidazolidin-2-one Ring: This cyclic urea contains amide-like bonds that are susceptible to hydrolysis, particularly under acidic or basic conditions. The ring strain and electronic nature of the substituents will influence the rate of this degradation.

-

3-Aminophenyl Group: The primary aromatic amine is a known site for oxidative degradation. It can also be susceptible to photolytic degradation. Its basicity will influence the molecule's solubility and behavior at different pH values.

-

N-Methyl Group: The methyl group on the imidazolidinone ring may influence the electronic environment and steric accessibility of the adjacent carbonyl group, potentially modulating its susceptibility to nucleophilic attack.

Forced Degradation: A Strategic Approach to Unveiling Stability Liabilities

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[1][2][3][4][5] The objective is to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the reliable detection and separation of degradation products.[6] This process is critical for establishing degradation pathways and ensuring the analytical method can distinguish the intact molecule from its impurities.[4][7][8]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for molecules containing ester or amide functionalities.[9] For this compound, the imidazolidinone ring is the most likely site of hydrolytic cleavage.

Scientific Rationale: By subjecting the molecule to a range of pH conditions (acidic, neutral, and basic), we can simulate the potential environments it might encounter during manufacturing, formulation, and physiological exposure.[2][6] Elevated temperatures are used to accelerate the degradation process to occur within a practical timeframe.

Potential Degradation Pathway: Hydrolysis

The primary hydrolytic degradation is anticipated to be the opening of the imidazolidin-2-one ring.

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocol: Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time points as the acidic hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of purified water.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time points.

-

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Oxidative Stability

The presence of a primary aromatic amine makes the molecule susceptible to oxidation.[10]

Scientific Rationale: Oxidative stress can be encountered during manufacturing due to exposure to air, peroxides from excipients, or trace metal ions. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Potential Degradation Pathway: Oxidation

Oxidation is likely to occur at the aromatic amine, potentially forming N-oxides or quinone-imine type structures.

Caption: Proposed oxidative degradation pathways.

Experimental Protocol: Oxidative Degradation

-

Preparation of Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Oxidative Stress:

-

To a suitable volume of the solution, add a volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

-

Analysis: Analyze the samples immediately by HPLC.

Thermal Stability

Scientific Rationale: Thermal stress testing evaluates the stability of the compound in the solid state at elevated temperatures. This is crucial for determining appropriate storage and shipping conditions.

Experimental Protocol: Thermal Degradation (Solid State)

-

Sample Preparation: Place a thin layer of the solid compound in a petri dish.

-

Thermal Stress:

-

Place the petri dish in a temperature-controlled oven at 70°C.

-

Withdraw samples at 1, 3, 7, and 14 days.

-

-

Analysis: Prepare solutions of the withdrawn samples and analyze by HPLC.

Photostability

Scientific Rationale: Exposure to light can cause photodegradation, especially for compounds with chromophores like the phenyl ring.[9] Photostability testing is a regulatory requirement and helps determine if the compound needs to be protected from light.[11][12][13][14]

Experimental Protocol: Photostability Testing

-

Sample Preparation:

-

Prepare a solid sample as for thermal stability.

-

Prepare a 1 mg/mL solution of the compound.

-

-

Light Exposure:

-

Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

-

Simultaneously, store control samples (wrapped in aluminum foil) under the same conditions but protected from light.

-

-

Analysis: Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][15][16] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[17][18]

Workflow for Method Development

Caption: Workflow for stability-indicating method development.

Proposed HPLC Method Parameters (Starting Point)

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 30 minutes | To elute both the parent compound and potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | The phenylamine moiety should have strong absorbance in this range. |

| Injection Vol. | 10 µL | Standard injection volume. |

Data Summary

The results of the forced degradation studies should be summarized in a table to clearly show the extent of degradation and the formation of impurities.

| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Remarks (e.g., No. of Degradants) |

| 0.1 M HCl | 24 hrs | Data | Data | Data |

| 0.1 M NaOH | 24 hrs | Data | Data | Data |

| Water | 24 hrs | Data | Data | Data |

| 3% H₂O₂ | 24 hrs | Data | Data | Data |

| Thermal (70°C) | 14 days | Data | Data | Data |

| Photolytic | 1.2M lux hrs | Data | Data | Data |

*Hypothetical data to be filled from experimental results.

Conclusion

References

- ICH, Q1B Photostability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

- Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess Intern

- Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]

- ICH Q1A (R2) Stability testing of new drug substances and drug products, European Medicines Agency. [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, ACD/Labs. [Link]

- Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing, RAPS. [Link]

- Q1A (R2) A deep dive in Stability Studies, YouTube. [Link]

- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products, IKEV. [Link]

- Degradation Impurities in Pharmaceutical Products : Detection and Minimiz

- Forced Degrad

- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches, PMC - PubMed Central. [Link]